[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea
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Overview
Description
[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a butenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea typically involves the reaction of β-ionone with thiosemicarbazide in the presence of ethanol and diluted hydrochloric acid. The reaction is carried out under reflux conditions at 80°C for one hour . The product is then recrystallized from ethanol to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavors due to its unique structural properties.
Mechanism of Action
The mechanism by which [(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide: Shares a similar cyclohexene ring structure.
(3E)-4-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-3-buten-2-one: Another compound with a similar structural motif.
Uniqueness
[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
109963-38-4 |
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Molecular Formula |
C14H23N3O |
Molecular Weight |
249.358 |
IUPAC Name |
[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C14H23N3O/c1-10-6-5-9-14(3,4)12(10)8-7-11(2)16-17-13(15)18/h6-8,12H,5,9H2,1-4H3,(H3,15,17,18)/b8-7+,16-11-/t12-/m0/s1 |
InChI Key |
DVPGGLXDSYKBPQ-KGJMFUDBSA-N |
SMILES |
CC1=CCCC(C1C=CC(=NNC(=O)N)C)(C)C |
Origin of Product |
United States |
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